molecular formula C6H12ClN3O B1520730 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride CAS No. 1240526-27-5

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

Cat. No.: B1520730
CAS No.: 1240526-27-5
M. Wt: 177.63 g/mol
InChI Key: JFJLHTSIZAPZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3O and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with various proteins or enzymes that are essential for the survival and replication of these pathogens.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which may allow them to interact with their targets. The interaction with these targets could lead to inhibition or modulation of the target’s function, thereby exerting their therapeutic effects.

Biochemical Pathways

Given the broad anti-infective activity of 1,2,4-oxadiazoles , it can be inferred that these compounds may interfere with several biochemical pathways essential for the survival and replication of pathogens.

Result of Action

Based on the known activities of 1,2,4-oxadiazoles , it can be inferred that this compound may exert anti-infective effects by inhibiting or modulating the function of its targets, leading to the death or reduced replication of the pathogens.

Properties

IUPAC Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-4-8-5(9-10-4)6(2,3)7;/h7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJLHTSIZAPZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride
Reactant of Route 5
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.